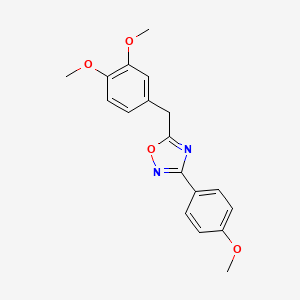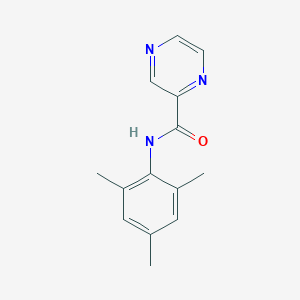
5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBO-1 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DMBO-1 is not fully understood. However, it has been proposed that DMBO-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBO-1 has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
DMBO-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBO-1 inhibits the growth of cancer cells and induces apoptosis. DMBO-1 has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMBO-1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMBO-1 is also stable under normal laboratory conditions. However, DMBO-1 has some limitations. It is not water-soluble, which makes it difficult to use in aqueous environments. DMBO-1 is also sensitive to light, which can affect its stability.
Orientations Futures
There are several future directions for the research on DMBO-1. One direction is to investigate the potential of DMBO-1 as a therapeutic agent for cancer treatment. Another direction is to explore the use of DMBO-1 in the synthesis of new organic materials for applications in electronics, sensors, and drug delivery systems. Further studies are also needed to understand the mechanism of action of DMBO-1 and its biochemical and physiological effects.
In conclusion, DMBO-1 is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMBO-1.
Méthodes De Synthèse
DMBO-1 has been synthesized using different methods such as the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic anhydride and sodium acetate. The yield of DMBO-1 using these methods is around 70-80%.
Applications De Recherche Scientifique
DMBO-1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMBO-1 has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. DMBO-1 has also been studied for its anti-inflammatory and antioxidant properties.
In materials science, DMBO-1 has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and macrocycles. These materials have potential applications in electronic devices, sensors, and drug delivery systems.
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-13(6-8-14)18-19-17(24-20-18)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSTZXLSSODLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)




![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)


